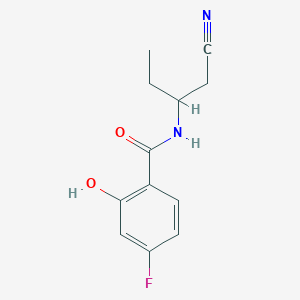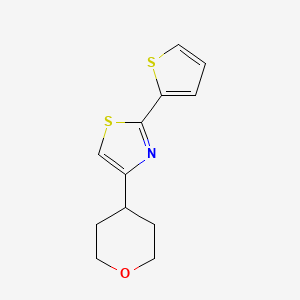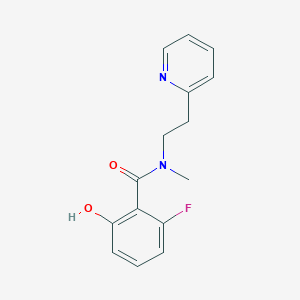
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of chitin synthase, which is involved in fungal cell wall synthesis. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network.
实验室实验的优点和局限性
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit some cytotoxicity towards normal cells, which raises concerns about its potential side effects.
未来方向
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research. It can be further studied for its potential therapeutic applications in cancer, fungal, and bacterial infections. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be modified to improve its potency and selectivity towards specific targets. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can also be used as a lead compound for the development of new drugs with improved pharmacokinetics and reduced toxicity. Furthermore, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exhibits potent biological activities, including anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be easily synthesized and purified, making it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments, and its toxicity and pharmacokinetics are not fully understood. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research, including the development of new drugs and applications in other fields.
合成方法
The synthesis of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 2-cyanoethyl isocyanate with 4,6-dimethyl-2-aminopyridine and 2-(pyridin-2-ylmethyl)aminoethanol in the presence of a solvent and a base. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea. The yield of the synthesis process is reported to be high, and the purity of the product can be achieved through recrystallization.
科学研究应用
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to be effective against fungal infections caused by Candida albicans and Aspergillus fumigatus. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
1-(2-cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-14(2)20-16(11-13)21-17(23)22(9-5-7-18)12-15-6-3-4-8-19-15/h3-4,6,8,10-11H,5,9,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFJBYVSYGALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N(CCC#N)CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)
![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)